molecular formula C20H20N2O2 B11503857 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

Cat. No.: B11503857
M. Wt: 320.4 g/mol
InChI Key: VKGYRFKOXCRQAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol typically involves a multi-step process. One common method includes the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired pyrrolobenzodiazepine structure, which can then be further functionalized to introduce the ethoxyphenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions typically result in various substituted benzodiazepine derivatives .

Scientific Research Applications

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol involves its ability to bind to specific molecular targets, such as DNA or proteins, thereby disrupting cellular processes. This binding can lead to the inhibition of enzymes or receptors, ultimately resulting in the desired therapeutic effect. For instance, its interaction with blood coagulation factors can prevent thrombosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol stands out due to its unique tricyclic structure, which provides a distinct pharmacophore for binding to biological targets. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

InChI

InChI=1S/C20H20N2O2/c1-2-24-18-11-5-8-15(20(18)23)19-17-10-6-12-22(17)16-9-4-3-7-14(16)13-21-19/h3-12,19,21,23H,2,13H2,1H3

InChI Key

VKGYRFKOXCRQAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2C3=CC=CN3C4=CC=CC=C4CN2

Origin of Product

United States

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